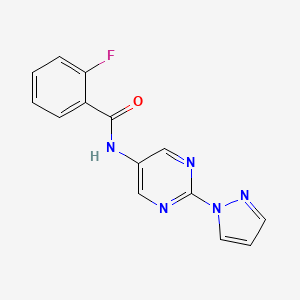

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O/c15-12-5-2-1-4-11(12)13(21)19-10-8-16-14(17-9-10)20-7-3-6-18-20/h1-9H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFIDWLIRWJIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrimidine ring. The final step involves the coupling of the fluorobenzamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide has shown promise in the development of new therapeutic agents due to its ability to inhibit key enzymes involved in cancer progression.

| Application | Description |

|---|---|

| Antitumor Activity | Exhibited significant inhibition of tumor growth in preclinical models. For example, it reduced tumor size in A549 lung cancer xenografts by inducing apoptosis at an IC50 of 12.5 µM. |

| Enzyme Inhibition | Effective against cyclin-dependent kinases and other protein kinases linked to cancer. Modifications in the structure can enhance potency. |

| Anti-inflammatory Effects | Potentially modulates inflammatory pathways through PKB inhibition. |

The compound's biological activities include:

- Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Structure-Activity Relationships (SAR)

The unique structural components of this compound contribute to its biological activity:

- Fluorine Substitution : Enhances lipophilicity and potentially improves cellular uptake.

- Pyrazole Ring : Critical for binding affinity to target enzymes and receptors.

Case Study 1: Antitumor Activity in Preclinical Models

A study evaluated the efficacy of this compound in xenograft models of lung cancer. The compound significantly reduced tumor growth compared to controls, indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Mechanisms

Research on enzyme inhibition highlighted that modifications in the pyrazole and pyrimidine rings could enhance the inhibitory potency against specific kinases involved in cancer progression, demonstrating the compound's versatility in drug design.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations

Pyrazole Modifications: The unsubstituted pyrazole in the target compound contrasts with the trimethylpyrazole in , which introduces steric hindrance and may alter binding pocket interactions.

Molecular Weight and Complexity: The target compound (282.28 g/mol) is significantly smaller than the quinoline derivatives in (641.66 g/mol) and the triazolopyridine-containing analog in (543.58 g/mol). Lower molecular weight may improve bioavailability but reduce target specificity.

Functional Group Diversity :

- The tetrahydrofuran-3-yloxy and piperidine groups in suggest enhanced solubility and conformational flexibility, whereas the cyclohexylethoxy group in emphasizes lipophilicity.

Research Implications and Limitations

- Data Gaps : Physical properties (e.g., solubility, melting point) and binding affinity data are unavailable for the target compound, limiting mechanistic insights.

- Synthetic Feasibility : The simpler structure of the target compound may offer advantages in synthesis and scalability compared to more complex analogs.

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHF₃

- Molecular Weight : 235.24 g/mol

- Functional Groups : Pyrazole, pyrimidine, and fluorobenzamide moieties.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit potent antitumor activity. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 12.5 | Apoptosis induction |

| Similar Pyrazole Derivative | MCF7 (Breast cancer) | 15.0 | Cell cycle arrest |

2. Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes linked to disease processes, particularly kinases involved in cancer progression.

- Target Enzymes :

- Cyclin-dependent kinases (CDKs)

- Protein kinases

Studies have demonstrated that modifications in the pyrazole and pyrimidine rings can enhance enzyme inhibition potency.

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds, suggesting that this compound may possess activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components. The presence of the pyrazole and pyrimidine rings is critical for its interaction with biological targets.

Key Findings:

- Fluorine Substitution : The fluorine atom enhances lipophilicity, potentially improving cellular uptake.

- Pyrazole Ring : Essential for binding affinity to target enzymes and receptors.

Case Study 1: Antitumor Activity in Preclinical Models

A study evaluated the antitumor efficacy of this compound in xenograft models of lung cancer. The compound significantly reduced tumor growth compared to controls, highlighting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Profile

In vitro assays demonstrated that this compound inhibited CDK9 with an IC value of 8 µM, showcasing its potential role in cancer treatment by targeting cell cycle regulation.

Q & A

Basic Questions

Q. What synthetic routes are recommended for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide, and how can reaction conditions optimize yield?

- Methodological Answer: The synthesis typically involves coupling pyrimidine and pyrazole moieties under controlled conditions. For example, inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., DMF or THF) are critical to prevent side reactions. Reaction temperatures between 60–80°C and stoichiometric ratios of 1:1.2 (amine:acyl chloride) are often optimal. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques confirm the structural integrity of this compound after synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying molecular structure. X-ray crystallography (using SHELX programs for refinement) can resolve stereochemistry and intermolecular interactions, such as hydrogen bonding patterns observed in similar fluorobenzamide derivatives .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer: Initial screening includes cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Antimicrobial activity can be assessed via disk diffusion or microdilution methods. Solubility in DMSO or ethanol and stability under physiological pH (6.5–7.4) should be validated for reliable bioactivity data .

Advanced Questions

Q. How can contradictory IC₅₀ values across studies be resolved?

- Methodological Answer: Discrepancies in reported IC₅₀ values may arise from variations in assay protocols (e.g., incubation time, cell density). Researchers should replicate experiments under standardized conditions (e.g., 72-hour incubation, 10% FBS media) and validate results using orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Meta-analysis of dose-response curves and inter-laboratory collaborations can further reconcile differences .

Q. What strategies elucidate the mechanism of action for fluorobenzamide derivatives targeting purinergic receptors?

- Methodological Answer: Competitive binding assays (e.g., radioligand displacement) using recombinant P2X/P2Y receptors identify direct interactions. Knockout cell lines or siRNA silencing can confirm receptor specificity. Molecular docking studies (e.g., AutoDock Vina) and mutational analysis of receptor binding pockets provide insights into structure-activity relationships (SAR) .

Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties?

- Methodological Answer: Systematic substitution of the pyrimidine ring (e.g., electron-withdrawing groups at C-5) or fluorobenzamide moiety (e.g., methyl/cyclopropyl substituents) can enhance metabolic stability. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide optimization. Pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., pyrazole N-atoms) for target engagement .

Q. What experimental approaches validate thermal stability and phase transitions in this compound?

- Methodological Answer: Thermogravimetric Analysis (TGA) determines decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions. Dynamic Vapor Sorption (DVS) assesses hygroscopicity, critical for formulating solid dispersions or co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.